ACETALDEHYDE DIMETHYL ACETAL-D10
Description
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Properties
CAS No. |
1219798-83-0 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
100.183 |
IUPAC Name |
1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
SPEUIVXLLWOEMJ-LSURFNHSSA-N |
SMILES |
CC(OC)OC |
Synonyms |
ACETALDEHYDE DIMETHYL ACETAL-D10 |
Origin of Product |
United States |
Foundational Concepts of Deuterium Labeling in Chemical Sciences
Deuterium (B1214612) labeling is a specialized technique in which one or more hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium (²H or D). This substitution, while seemingly minor, imparts unique physicochemical properties to the molecule without significantly altering its chemical reactivity, making it an invaluable tool in chemical sciences.
The primary principle behind deuterium labeling lies in the mass difference between protium (B1232500) (¹H) and deuterium. This difference leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy and a higher bond dissociation energy, making it stronger and less prone to cleavage. This phenomenon gives rise to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.
Researchers leverage these properties in various ways. In mass spectrometry, the distinct mass of deuterated compounds allows them to be used as ideal internal standards for highly accurate and reliable quantification of their non-labeled counterparts. The known mass difference facilitates clear differentiation between the analyte and the standard, minimizing interference from the sample matrix. Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterium labeling can simplify complex spectra and provide detailed structural information. The study of metabolic pathways is also greatly enhanced by deuterium labeling, as it allows for the tracing of molecules through biological systems to better understand drug absorption, distribution, metabolism, and excretion (ADME).
The Significance of Acetaldehyde Dimethyl Acetal As a Synthetic Intermediate and Precursor
Acetaldehyde (B116499) dimethyl acetal (B89532), also known as 1,1-dimethoxyethane, is a versatile organic compound with considerable importance as a synthetic intermediate and precursor in a wide range of chemical transformations. ontosight.aimerckmillipore.com Its utility largely stems from its role as a stable and easy-to-handle synthetic equivalent of acetaldehyde, a highly reactive and volatile aldehyde. nih.govnih.govbeilstein-journals.org
One of the primary applications of acetaldehyde dimethyl acetal is as a protecting group for aldehyde and ketone functionalities. masterorganicchemistry.comlibretexts.org In complex syntheses involving multiple functional groups, it is often necessary to temporarily block the reactivity of a carbonyl group while other transformations are carried out. Acetals are stable in neutral to strongly basic conditions, making them excellent protecting groups against many common reagents. libretexts.org The carbonyl group can be easily regenerated by treatment with aqueous acid. masterorganicchemistry.com
Furthermore, acetaldehyde dimethyl acetal serves as a crucial building block in the construction of more complex molecules. orgsyn.org It is particularly valuable in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the majority of the atoms from the starting materials. nih.govresearchgate.net This approach is highly efficient and atom-economical. For instance, it has been successfully employed in the Enders-type cascade reaction to produce stereochemically rich cyclohexenals and in the Hantzsch reaction for the synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines. nih.govbohrium.com Its role extends to the synthesis of various heterocyclic compounds, pharmaceuticals, and fragrances. orgsyn.orggoogle.com
Research Imperatives for Developing and Applying Acetaldehyde Dimethyl Acetal D10
Preparative Routes for High Deuterium Enrichment in this compound
Achieving a high degree of deuterium incorporation is paramount in the synthesis of deuterated compounds. The following sections detail the primary strategies employed for this purpose.
De Novo Synthesis Strategies from Deuterated Feedstocks
De novo synthesis, which involves building the target molecule from simple, readily available deuterated starting materials, is a fundamental approach to producing this compound with high isotopic purity. acs.org This method offers precise control over the location and number of deuterium atoms incorporated into the final product.
A common strategy involves the reaction of deuterated acetaldehyde with deuterated methanol (B129727) in the presence of an acid catalyst. ontosight.ai The use of highly enriched deuterated precursors, such as acetaldehyde-d4 (B137916) and methanol-d4, is crucial for maximizing the deuterium content of the resulting acetal. The reaction equilibrium can be shifted towards the product by removing the deuterated water (D₂O) formed during the reaction. google.com
Another approach utilizes the reaction of carbon monoxide and hydrogen (or deuterium gas) with methanol, catalyzed by metal complexes. For instance, a process using nickel and cobalt catalysts has been developed for the production of acetaldehyde dimethyl acetal. google.com By employing deuterated methanol and deuterium gas, this method can be adapted to synthesize the fully deuterated analog.
The following table outlines key deuterated feedstocks and their role in the synthesis of this compound.
| Deuterated Feedstock | Role in Synthesis |
| Acetaldehyde-d4 | Provides the deuterated ethylidene core of the acetal. |
| Methanol-d4 | Acts as the source of the deuterated methoxy (B1213986) groups. |
| Deuterium Oxide (D₂O) | Can be used as a deuterium source in exchange reactions or as a solvent. nih.govnih.gov |
| Deuterium Gas (D₂) | Employed in catalytic deuteration and reduction reactions. researchgate.net |
Isotopic Exchange Reactions and Catalytic Deuteration Techniques
Hydrogen-deuterium (H/D) exchange reactions offer a direct and atom-economical method for introducing deuterium into organic molecules. snnu.edu.cnacs.org These reactions are often catalyzed and can be used to deuterate precursor molecules or the final acetal product itself.
Catalytic deuteration using a deuterium source like D₂O is a widely used technique. nih.govnih.gov For instance, α-deuteration of ketones, which can be precursors to acetals, has been achieved with high efficiency using superacid catalysts and D₂O. rsc.org Similarly, N-heterocyclic carbene (NHC) catalysts have proven effective in promoting the deuteration of aldehydes using D₂O as the deuterium source. nih.gov
Photocatalytic methods are also emerging as powerful tools for selective H/D exchange. These methods can operate under mild conditions and offer high chemoselectivity, allowing for the deuteration of specific C-H bonds, including those adjacent to heteroatoms like in acetals. acs.orgrsc.org
Advanced Catalytic Systems in Deuterated Acetal Formation
The development of advanced catalytic systems is crucial for achieving high efficiency, selectivity, and scalability in the synthesis of deuterated acetals.
Homogeneous Catalysis for Precision Deuterium Incorporation in Acetal Synthesis
Homogeneous catalysts, which exist in the same phase as the reactants, offer excellent control over the reaction environment, leading to high precision in deuterium incorporation. wikipedia.orgmdpi.com Wilkinson's catalyst, for example, is a well-known homogeneous catalyst used in hydrogenation reactions, and its use with deuterium gas has been instrumental in studying the stereochemistry of addition reactions. dokumen.pub
Chiral phosphoric acids have been employed as homogeneous catalysts for the regioselective acetalization of diols, demonstrating the potential for catalyst-controlled synthesis of complex, differentially protected structures. nih.gov Such systems could be adapted for the synthesis of deuterated acetals with high stereochemical control. Furthermore, iridium-based homogeneous catalysts have shown high efficiency for the ortho-selective C-H deuteration of various aromatic compounds using D₂O as the deuterium source. snnu.edu.cn
Heterogeneous Catalytic Approaches for Scalable Production of Deuterated Acetals
Heterogeneous catalysts, which are in a different phase from the reactants, are highly desirable for industrial applications due to their ease of separation and potential for reuse, making processes more scalable and cost-effective. wikipedia.orgresearchgate.netrsc.org
Supported metal catalysts, such as palladium on carbon (Pd/C), are widely used for hydrogenation and deuteration reactions. researchgate.net These catalysts can be used in H-D exchange reactions with D₂O to introduce deuterium into organic molecules under mild conditions. researchgate.net Iron-based heterogeneous catalysts, prepared from abundant and low-cost materials, have been developed for the selective deuteration of arenes and heteroarenes using D₂O, demonstrating excellent scalability. nih.govnih.gov
The acetalization of aldehydes with alcohols can also be effectively catalyzed by solid acid catalysts, such as cesium phosphomolybdovanadate salts, which offer advantages like low corrosiveness and easy recovery. mdpi.com These heterogeneous systems can be adapted for the synthesis of deuterated acetals by using deuterated alcohols.
The table below summarizes various catalytic systems and their applications in deuterated acetal synthesis.
| Catalyst Type | Catalyst Example | Application in Deuteration | Reference |
| Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Stereospecific addition of deuterium | dokumen.pub |
| Homogeneous | Chiral Phosphoric Acids | Regioselective acetalization | nih.gov |
| Homogeneous | Iridium(III) NHC-based catalysts | ortho-C-H deuteration with D₂O | snnu.edu.cn |
| Heterogeneous | Palladium on Carbon (Pd/C) | H-D exchange reactions with D₂O | researchgate.net |
| Heterogeneous | Iron-based catalysts | Scalable deuteration of arenes with D₂O | nih.govnih.gov |
| Heterogeneous | Cesium Phosphomolybdovanadate Salts | Acetalization with alcohols | mdpi.com |
Analytical Verification of Isotopic Purity and Positional Deuteration
Ensuring the isotopic purity and confirming the precise location of deuterium atoms are critical steps in the characterization of deuterated compounds. nih.govrsc.org
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the isotopic distribution of the molecular ion, the percentage of deuterium incorporation can be accurately calculated. rsc.org Electrospray ionization (ESI)-HRMS is a rapid and sensitive method for this purpose. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the position of deuterium atoms within a molecule. ¹H NMR can be used to observe the disappearance of signals corresponding to protons that have been replaced by deuterium. ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location. rsc.org
Combining HR-MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the deuterated compound. rsc.orgresearchgate.net This dual-pronged analytical approach is essential for quality control in the synthesis of compounds like this compound.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Location
NMR spectroscopy is a powerful non-destructive technique for confirming the structure and determining the isotopic purity of deuterated compounds.
¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the ¹H NMR spectrum should ideally show a complete absence of signals. The presence of any residual proton signals would indicate incomplete deuteration. By integrating these residual signals against a known internal standard, the percentage of proton-containing impurities can be quantified, and thus the deuterium content can be indirectly determined. google.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would exhibit signals corresponding to the different deuterium environments in the molecule. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for the assignment of deuterium atoms to specific positions. The integration of the signals in the ²H NMR spectrum provides a direct measure of the relative abundance of deuterium at each site, confirming the location of deuteration. For highly deuterated compounds, ²H NMR is particularly advantageous as it provides a strong signal, whereas the residual proton signals in ¹H NMR can be very weak. sigmaaldrich.comnih.gov
¹³C NMR: Deuterium substitution causes a characteristic upfield shift in the resonance of the attached carbon atom and can also influence the chemical shifts of adjacent carbons (isotopic shifts). nih.gov In the ¹³C NMR spectrum of this compound, the signals for the carbon atoms will be split into multiplets due to coupling with deuterium (C-D coupling). The absence of proton-coupled carbon signals further confirms the high level of deuteration.
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Comments |
| ¹H | - | - | Absence of signals indicates high deuteration. |
| ²H | ~1.1 (CD₃), ~4.5 (CD), ~3.2 (OCD₃) | Singlet (broad) | Direct observation and quantification of deuterium. |
| ¹³C | Shifted upfield compared to non-deuterated analog | Multiplets due to C-D coupling | Confirms deuteration at specific carbon centers. |
Mass Spectrometry Techniques for Isotopic Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the isotopic distribution of deuterated compounds.
Electron Ionization (EI) and Chemical Ionization (CI): These techniques are used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 100.18, which is 10 mass units higher than its non-deuterated counterpart (C₄H₁₀O₂), confirming the incorporation of ten deuterium atoms. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. rsc.org This is crucial for distinguishing the deuterated compound from any potential isobaric impurities. The precise mass of this compound (C₄D₁₀O₂) can be calculated and compared with the experimental value to confirm its identity.
Isotopic Distribution Analysis: The mass spectrum of a deuterated compound will show a characteristic isotopic pattern. By analyzing the relative intensities of the M⁺, M+1, M+2, etc., peaks, the isotopic enrichment can be accurately calculated. researchgate.net For this compound, the most abundant peak should correspond to the fully deuterated species. The presence of ions with lower m/z values (e.g., d9, d8) would indicate incomplete deuteration, and their relative abundances can be used to quantify the isotopic purity.
Table 3: Mass Spectrometry Data for this compound
| Technique | Expected m/z (or mass) | Information Obtained |
| EI-MS/CI-MS | 100.18 (M⁺) | Confirmation of molecular weight and incorporation of 10 deuterium atoms. |
| HRMS | 100.130847 u | Precise mass for elemental composition confirmation. nih.gov |
| Isotopic Distribution | Predominant peak at M⁺ | Determination of isotopic enrichment and purity. |
Analytical and Metrological Applications of Acetaldehyde Dimethyl Acetal D10
Development of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The use of a stable isotope-labeled internal standard, such as Acetaldehyde (B116499) Dimethyl Acetal-d10, is fundamental to the success of this method.
Quantitative Analysis of Acetaldehyde and Related Compounds in Complex Matrices
The quantification of volatile organic compounds like acetaldehyde in intricate samples such as biological fluids, food products, and environmental matrices presents a significant analytical challenge. nih.gov Acetaldehyde Dimethyl Acetal-d10 is employed as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) to accurately determine the concentration of its non-deuterated counterpart. sissg.it
In a typical IDMS workflow, a known amount of this compound is added to the sample prior to extraction and analysis. This "spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during sample preparation and analysis, any sample loss or variation in instrument response affects both compounds equally. This allows for highly accurate quantification, as the final concentration is calculated based on the measured isotope ratio and the known amount of the added standard. mdpi.com
Key Research Findings:
Studies have demonstrated the successful use of deuterated internal standards for the quantification of volatile compounds in various matrices, including olive oil. sissg.it
The use of an internal standard is crucial for correcting for variations during sample preparation and analysis, leading to more reliable results. nih.gov
Methods have been developed for the quantitative determination of acetaldehyde in biological systems, highlighting the need for accurate analytical techniques. nih.gov
Enhancing Accuracy and Precision in Chemical Trace Analysis
The analysis of substances at trace levels is inherently susceptible to errors from matrix effects and instrumental drift. epa.gov The use of this compound as an internal standard in IDMS significantly mitigates these issues, thereby enhancing the accuracy and precision of the measurements. By compensating for variations in signal intensity, the internal standard ensures that the calculated analyte concentration remains robust and reliable, even at low concentrations. accustandard.com
Utility as a Reference Standard in Advanced Spectroscopic Characterization
Beyond its role in quantitative analysis, this compound is also a valuable tool in spectroscopic characterization, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful technique for elucidating molecular structure. The use of deuterated compounds like this compound offers distinct advantages in simplifying and interpreting NMR spectra.
In ¹H NMR spectroscopy, the signals from protons can be complex due to spin-spin coupling with neighboring protons. pharmatutor.org Since deuterium (B1214612) has a different nuclear spin and a much smaller magnetic moment than hydrogen, it does not produce a signal in the ¹H NMR spectrum and its coupling to protons is typically negligible. pharmatutor.org
The strategic incorporation of deuterium in this compound results in a significantly simplified ¹H NMR spectrum compared to its non-deuterated analog. pharmatutor.orgspectrabase.com This simplification is instrumental in assigning the remaining proton signals and understanding the structure of related compounds. The absence of signals from the deuterated positions allows for the unambiguous identification of the signals from any remaining protons in the molecule or in a mixture. researchgate.netmagritek.comcornell.edu
In ¹³C NMR spectroscopy, the presence of deuterium can also be advantageous. While carbon-deuterium couplings can be observed, they are often smaller and can be decoupled. More importantly, the use of a deuterated standard can help in identifying carbon signals in complex mixtures. The chemical shifts in the ¹³C NMR spectrum of this compound provide a reference point for the characterization of similar carbon environments in other molecules. researchgate.netcore.ac.ukspectrabase.com
Table of Compound Names
| Common Name | IUPAC Name | Synonyms |
| This compound | 1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane nih.gov | 1,1-Bis(methoxy-d3)ethane-1,2,2,2-d4 nih.gov |
| Acetaldehyde Dimethyl Acetal (B89532) | 1,1-Dimethoxyethane thegoodscentscompany.com | Dimethyl Acetal cdnisotopes.com |
| Acetaldehyde | Ethanal | Acetic aldehyde |
| Deuterium | Heavy hydrogen | |
| Triphenylmethane | 1,1',1''-methylidynetrisbenzene | Tritan |
Interactive Data Table: NMR Spectral Data for Acetaldehyde Dimethyl Acetal
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Solvent |
| ¹H | 3.31 | s | N/A | CDCl₃ carlroth.com |
| ¹³C | 53.5 | - | N/A | CDCl₃ arkat-usa.org |
| ¹³C | 102.9 | - | N/A | CDCl₃ arkat-usa.org |
Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Signatures
Mass spectrometry is a powerful analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio (m/z). The fragmentation patterns of molecules under different ionization techniques provide a "fingerprint" for their identification. The use of deuterated standards like this compound offers distinct advantages in mass spectrometric analysis due to the mass shift caused by the deuterium atoms.
Electron Ionization (EI-MS) of Deuterated Acetaldehyde Dimethyl Acetal
Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV), causing them to ionize and fragment extensively. uni-koeln.de The resulting mass spectrum is a complex pattern of fragment ions that is characteristic of the molecule's structure.
For non-deuterated acetaldehyde dimethyl acetal, the molecular ion peak is often weak or absent due to the instability of the initial ion. The fragmentation is dominated by α-cleavage, leading to the loss of a methoxy (B1213986) group (-OCH3) to form a stable oxonium ion. nih.gov Common fragments for acetaldehyde include the loss of a hydrogen atom (M-1) or a formyl group (M-29). libretexts.org
In the case of This compound , the fragmentation pathways are analogous, but the m/z values of the fragments are shifted due to the presence of ten deuterium atoms. The molecular weight of the deuterated compound is 100.18 g/mol . nih.govcdnisotopes.com The primary fragmentation would involve the loss of a deuterated methoxy group (-OCD3), resulting in a prominent peak at a higher m/z value compared to the non-deuterated analog. The presence of deuterium atoms at specific locations can also influence the fragmentation process, providing valuable information for structural elucidation.
Table 1: Predicted Prominent EI-MS Fragments for this compound
| Fragment Description | Chemical Formula of Lost Neutral | Resulting Ion Formula | Predicted m/z |
| Molecular Ion | - | [C4D10O2]+• | 100 |
| Loss of deuterated methoxy radical | •OCD3 | [C3D7O]+ | 65 |
| Loss of deuterated methyl radical | •CD3 | [C3D7O2]+ | 85 |
This table is predictive and based on common fragmentation patterns of acetals. Actual experimental data may vary.
Chemical Ionization (CI-MS) and Adduct Ion Formation
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecule through proton transfer or adduct formation. nih.gov This results in less fragmentation and often a more prominent molecular ion or protonated molecule peak ([M+H]+), which is crucial for determining the molecular weight of the analyte. nih.gov
For acetaldehyde dimethyl acetal, CI-MS typically shows a base peak corresponding to the loss of methanol (B129727) from the protonated molecule. When This compound is analyzed by CI-MS, the formation of adduct ions with reagent gas species is expected. For example, with methane as the reagent gas, protonated molecules ([M+H]+) and adducts with C2H5+ and C3H5+ can be formed. The m/z values of these adducts will be shifted by the mass of the ten deuterium atoms. This predictable mass shift allows for the clear identification and quantification of the deuterated standard, even in complex matrices.
Calibration and Validation of Analytical Instruments and Methodologies
The use of isotopically labeled internal standards, such as This compound , is fundamental to achieving accuracy and reliability in analytical chemistry. These standards are crucial for the calibration of instruments and the validation of analytical methods.
Ensuring Measurement Traceability and Comparability in Chemical Laboratories
Metrological traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. quimlab.com.brinorganicventures.come-bookshelf.de In chemical measurements, this ensures that results are comparable across different laboratories and over time. quimlab.com.brresearchgate.net
The use of certified reference materials (CRMs), including isotopically labeled compounds, is a primary way to establish traceability. inorganicventures.comThis compound , when certified as a reference material, can be used to calibrate instruments and validate methods for the analysis of acetaldehyde and related compounds. By using a deuterated standard, analysts can correct for variations in sample preparation, extraction efficiency, and instrument response. lgcstandards.com This is because the deuterated standard behaves almost identically to its non-deuterated counterpart throughout the analytical process but is distinguishable by its mass in the mass spectrometer. lgcstandards.com This practice is essential for meeting the stringent requirements of quality systems like ISO/IEC 17025. eurachem.org
Proficiency Testing and Quality Control in Analytical Chemistry
Proficiency testing (PT) is a key element of quality assurance in analytical laboratories. It involves inter-laboratory comparisons to assess the performance of laboratories for specific tests or measurements. europa.eu The use of well-characterized test materials, which can be spiked with deuterated internal standards like This compound , is crucial for these programs.
In quality control (QC), deuterated standards are used to monitor the performance of an analytical method on an ongoing basis. nemc.us By adding a known amount of the deuterated standard to each sample, analysts can monitor for any systematic errors or biases in the measurement process. researchgate.net The recovery of the internal standard provides a measure of the efficiency of the sample preparation and analysis. Any significant deviation in the recovery of the deuterated standard can indicate a problem with the analytical run, ensuring the reliability of the reported results. The use of deuterated monitoring compounds has been shown to provide excellent recovery and precision correlation with the corresponding native target compounds. nemc.us
Emerging Research Frontiers and Specialized Applications of Acetaldehyde Dimethyl Acetal D10
Integration into Advanced Materials Science Research
In materials science, understanding the behavior of molecules at the nanoscale is fundamental to designing novel materials with tailored properties. Deuterium-labeled compounds like Acetaldehyde (B116499) Dimethyl Acetal-d10 are indispensable for such investigations, offering a window into dynamic processes that are otherwise difficult to observe. clearsynth.com
The study of polymerization kinetics and mechanisms benefits significantly from the use of deuterated compounds. While Acetaldehyde Dimethyl Acetal-d10 is not a traditional monomer, its role as a reaction component or initiator in specific polymerization processes allows researchers to track its incorporation and influence on the growing polymer chain.
Detailed Research Findings: Research in polymerization often utilizes analytical techniques like Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize polymer structures. The significant difference in neutron scattering length between hydrogen and deuterium (B1214612) makes deuterated molecules highly visible in SANS experiments. researchgate.net By strategically placing deuterium labels on molecules within the polymerization mixture, researchers can selectively highlight and track specific components.
In a hypothetical polymerization where this compound is used as a fragment or an initiator, its deuterated nature would allow for precise tracking of the initiation step and the distribution of the initiator fragments within the final polymer. This is crucial for understanding reaction efficiency and controlling the final polymer architecture. The kinetic isotope effect, resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can also be exploited to study rate-determining steps in the polymerization reaction. musechem.com
| Analytical Technique | Advantage of Using this compound | Research Focus |
| NMR Spectroscopy | Provides clear signals without solvent interference, allowing for detailed structural elucidation of the polymer. synmr.in | Confirming the covalent incorporation of the acetal (B89532) fragment. |
| SANS | High scattering contrast enables visualization of the deuterated segments within the polymer matrix. researchgate.netrsc.org | Determining the spatial distribution and aggregation of initiator fragments. |
| Mass Spectrometry | The distinct mass difference allows for easy identification of polymer chains containing the deuterated label. musechem.com | Quantifying initiator efficiency and studying chain transfer events. |
The non-deuterated form of Acetaldehyde Dimethyl Acetal is recognized for its use as a polymer solvent in the encapsulation of water-soluble proteins into biodegradable polymers. fishersci.se The substitution with this compound enhances its utility, transforming it into a powerful probe for studying the mechanics of encapsulation.
Detailed Research Findings: Encapsulation is a process where one substance is enclosed within another, often a polymer matrix, to protect it or control its release. When this compound is used as a solvent or co-solvent in this process, its deuterated nature allows researchers to use SANS to "contrast match" other components in the system. rsc.org This technique effectively makes other components invisible to the neutrons, allowing for the direct visualization of the solvent's distribution within and around the polymer capsule.
Studies on similar systems using deuterated solvents have revealed critical information about solvent trapping, the morphology of the polymer shell, and the interface between the encapsulated core and the polymer matrix. mdpi.comtue.nl For instance, research has shown that using deuterated solvents can help elucidate the kinetics of proton delivery and transport within polymer films, a key factor in catalyst-encapsulated systems. nih.gov This knowledge is vital for optimizing the encapsulation process to improve drug loading, stability, and release profiles. mdpi.com
Q & A
Q. How is ACETALDEHYDE DIMETHYL ACETAL-D10 synthesized, and what are the critical parameters for ensuring high isotopic purity?
The synthesis involves acid-catalyzed acetalization of deuterated acetaldehyde (CD₃CDO) with deuterated methanol (CD₃OD) under anhydrous conditions. Critical parameters include:
- Catalyst selection : Use of protic acids (e.g., H₂SO₄) to facilitate nucleophilic addition while avoiding side reactions .
- Deuterated reagents : Methanol-d4 (CD₃OD) ensures substitution of all exchangeable protons with deuterium, achieving >99 atom% D isotopic purity .
- Purification : Distillation at 100.18°C (boiling point of the deuterated compound) under inert atmosphere to minimize isotopic exchange .
Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms absence of residual protons at the acetal carbon (δ 4.8–5.2 ppm for non-deuterated analog). ²H NMR quantifies isotopic enrichment .
- Gas Chromatography-Mass Spectrometry (GC-MS) : High-resolution MS distinguishes isotopic clusters (e.g., m/z 44.05 for non-deuterated vs. 54.11 for deuterated) and detects impurities like unreacted acetaldehyde .
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) verifies 99 atom% D purity at the methyl and methoxy groups .
Q. What are the primary storage and handling considerations for this compound to prevent degradation?
- Inert atmosphere : Store under argon or nitrogen to avoid hydrolysis of the acetal group .
- Temperature control : Keep at 2–8°C to minimize thermal decomposition.
- Avoid contaminants : Exclude acids, bases, and oxidizing agents, which catalyze decomposition or violent polymerization .
Advanced Research Questions
Q. How does the presence of NOx influence the oxidative stability of this compound in combustion studies?
NOx (e.g., NO, NO₂) significantly alters oxidation pathways:
- Reactivity enhancement : At 1 atm and 504 ppm NO, the onset temperature for oxidation decreases by ~140 K due to NO + HO₂ → OH + NO₂, accelerating radical chain propagation .
- Isotope effects : Deuterium substitution reduces H-abstraction rates, altering ignition delay times. Kinetic modeling must account for deuterium’s lower zero-point energy in transition states .
Q. What methodological challenges arise when tracking this compound in multi-component reaction systems, and how can they be mitigated?
- Interference from protic solvents : Deuterium exchange with water or alcohols can reduce isotopic purity. Use aprotic solvents (e.g., DMSO-d6) and dry conditions .
- Overlapping spectral signals : In GC or LC-MS, co-eluting compounds (e.g., aldehydes) complicate detection. Employ selective derivatization (e.g., hydrazone formation) or tandem MS for specificity .
- Quantifying kinetic isotope effects (KIEs) : Design parallel experiments with non-deuterated analogs to isolate isotopic effects on reaction rates .
Q. How can kinetic isotope effects (KIEs) be quantified in reactions involving this compound?
- Competitive kinetics : Mix deuterated and non-deuterated compounds in a 1:1 ratio and monitor consumption via GC-MS. The KIE is calculated as , where and are rate constants for protiated and deuterated species .
- Theoretical modeling : Density Functional Theory (DFT) simulations predict KIEs by comparing activation energies for H- vs. D-abstraction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
